(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
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Description
The compound appears to be a derivative of thienothiopyran sulfonamide, which is a class of compounds known for their carbonic anhydrase inhibitory activity. These inhibitors have potential applications in the treatment of conditions like glaucoma due to their ability to decrease intraocular pressure. The specific compound mentioned has structural features that suggest it could be water-soluble, which is a desirable property for pharmaceutical agents as it can facilitate administration and absorption .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of the exact compound, it does reference the synthesis of related sulfonamide derivatives. In a similar context, ethylated sulfonamides were synthesized by reacting a primary amine with ethane sulfonyl chloride, followed by alkylation with various halides in the presence of a weak base and catalyst. This method could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific thienothiopyran structure and the ethylamino and methyl groups at the appropriate positions .
Molecular Structure Analysis
The molecular structure of thienothiopyran sulfonamides is characterized by a thiopyran ring system with a sulfonamide functional group. The presence of an ethylamino group suggests that the compound would have a basic nitrogen, which could form a hydrochloride salt to enhance solubility. The methyl group is a common substituent that can influence the electronic and steric properties of the molecule. The oxidation state of the sulfur and the introduction of a hydroxyl moiety are mentioned as strategies to affect water solubility and retain enzyme inhibitory activity .
Chemical Reactions Analysis
Thienothiopyran sulfonamides, including the compound , are primarily known for their ability to inhibit carbonic anhydrase. This enzyme is crucial in regulating pH and fluid balance in various tissues, including the eye. Inhibition of carbonic anhydrase leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure, which is beneficial in treating glaucoma. The specific interactions between the sulfonamide group and the enzyme's active site are critical for this inhibitory activity .
Physical and Chemical Properties Analysis
The compound's physical properties, such as solubility, are influenced by its molecular structure. The introduction of a hydroxyl group and adjustments to the sulfur's oxidation state are strategies to enhance water solubility. The chemical properties, such as reactivity and stability, would be determined by the functional groups present in the molecule. The sulfonamide group is typically stable and contributes to the compound's ability to act as an enzyme inhibitor. The ethylamino group could make the compound a weak base, capable of forming salts with acids, which is consistent with the hydrochloride form mentioned .
Scientific Research Applications
Medicinal Chemistry Applications of Sulfonamide Derivatives
Sulfonamide derivatives have been the subject of numerous studies due to their significant biological activities and potential in drug discovery. These compounds have been explored for their antibacterial properties since the first sulfonamides were introduced as antimicrobial agents. Their utility extends beyond antimicrobial activity, encompassing various therapeutic areas including anticancer, antiviral, anti-inflammatory, and anticonvulsant applications.
Antibacterial and Antimicrobial Properties : Sulfonamides were among the first synthetic antimicrobial drugs introduced and continue to be investigated for new antibacterial agents due to their mechanism of action, which involves the inhibition of dihydropteroate synthase in the folic acid synthesis pathway of bacteria. This action makes them potent against a broad spectrum of microorganisms (Zhao et al., 2018).
Anticancer Activity : Research has also highlighted the potential of sulfonamide derivatives as anticancer agents. They target various pathways involved in tumor growth and metastasis, including carbonic anhydrase inhibitors that are being explored for their antitumor activity. These inhibitors have shown promise in targeting tumor-associated carbonic anhydrase isoforms, contributing to the development of diagnostic tools and antitumor agents (Carta et al., 2012).
properties
IUPAC Name |
(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-CIRBGYJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
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